molecular formula C7H12N4O B5721626 4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-40-8

4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B5721626
CAS No.: 5248-40-8
M. Wt: 168.20 g/mol
InChI Key: RTHVRVKIJCPJDU-UHFFFAOYSA-N
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Description

4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a triazine ring substituted with ethoxy and dimethylamine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine and dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in anhydrous solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 4,6-Dichloro-1,3,5-triazine

Comparison: 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other triazine derivatives may not be as effective.

Properties

IUPAC Name

4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-12-7-10-5(2)9-6(8-3)11-7/h4H2,1-3H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVRVKIJCPJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263272
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5248-40-8
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5248-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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